1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- is a heterocyclic aromatic organic compound belonging to the benzimidazole family. This family is characterized by a fused benzene and imidazole ring structure, which imparts unique chemical properties to its derivatives. The compound has garnered attention due to its diverse applications in medicinal chemistry, particularly for its potential anticancer, antimicrobial, and antiviral activities .
The compound is commonly synthesized in laboratory settings and has been the subject of various studies exploring its biological activities and synthetic methodologies. It can be sourced from chemical suppliers specializing in organic compounds.
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- is classified as:
The synthesis of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- typically involves the condensation of 1,2-phenylenediamine with a nitrile under acidic or basic conditions. A common method includes:
The reaction mechanism typically involves nucleophilic attack by the amine group of 1,2-phenylenediamine on the electrophilic carbon of the cyanogen bromide, followed by cyclization to form the benzimidazole structure.
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- primarily involves its interaction with biological targets such as enzymes or receptors. It has been shown to exhibit:
The compound's pKa values indicate it behaves as a weak base, affecting its reactivity in biological systems .
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- finds applications across various scientific fields:
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- represents a structurally specialized derivative within the benzimidazole class of heterocyclic compounds. Characterized by specific substituents—an amino group at position 2, a methyl group at the N1 nitrogen, and a carbonitrile group at position 5—this molecule exemplifies the targeted molecular modifications employed in modern medicinal chemistry to optimize pharmacological properties. Its core benzimidazole scaffold, a fusion of benzene and imidazole rings, serves as a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides and its demonstrated capacity for diverse biological interactions. The strategic incorporation of electron-donating (methyl), electron-withdrawing (carbonitrile), and hydrogen-bonding (amino) functional groups creates a multifunctional pharmacophore with significant potential for interacting with biological targets, particularly in oncology and infectious disease therapeutics. This compound exists as a stable, crystalline solid under standard conditions, with its specific melting point, solubility profile, and spectral characteristics (IR, NMR, MS) being defined by the synergistic effects of its substituents on the planar benzimidazole system.
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- belongs to the benzimidazole class of bicyclic heterocyclic compounds. Its systematic name, 2-amino-1-methyl-1H-benzimidazole-5-carbonitrile, precisely defines its molecular structure according to IUPAC conventions:
The molecular formula is C₉H₈N₄, with a molecular weight of 172.19 g/mol. Its canonical SMILES representation is N#Cc1ccc2[nH]c(nc2c1)N(C)C, unambiguously encoding the connectivity of atoms and the positions of the methyl, amino, and cyano substituents. The structure exhibits planarity in the fused ring system, with substituents potentially influencing minor deviations from coplanarity.
Benzimidazole derivatives constitute a cornerstone of modern medicinal chemistry, recognized as one of the "top ten most frequently employed five-membered nitrogen heterocycles" among U.S. FDA-approved drugs [1]. This prominence stems from the benzimidazole nucleus's isosteric mimicry of naturally occurring purine nucleotides (e.g., adenine, guanine), enabling it to interact with a vast array of biological targets, including enzymes, receptors, and nucleic acids [1] [3]. The electron-rich nitrogen heterocycles readily participate in hydrogen bonding, π-π stacking, dipole-dipole interactions, and van der Waals forces, facilitating binding with diverse therapeutic targets [1].
Numerous benzimidazole-based drugs are clinically established across therapeutic areas:
In oncology specifically, benzimidazole derivatives exhibit multifaceted mechanisms, functioning as topoisomerase inhibitors, DNA intercalators/alkylating agents, kinase inhibitors (e.g., Abemaciclib - CDK4/6), PARP inhibitors (e.g., Veliparib), microtubule modulators, and epigenetic regulators (HDAC, KDM inhibitors) [1] [3]. This versatility underscores the benzimidazole scaffold's status as a "privileged structure" capable of generating ligands for multiple receptor types through strategic substitution [3]. The development of targeted therapies based on benzimidazole cores aligns with the shift towards precision medicine, aiming to maximize therapeutic efficacy based on individual genetic profiles [1].
Table 1: Clinically Significant Benzimidazole-Based Drugs
Drug Name | Primary Therapeutic Use | Key Biological Target/Mechanism | FDA Approval Year (Est.) |
---|---|---|---|
Omeprazole | Antiulcer, GERD | Proton Pump (H⁺/K⁺-ATPase) Inhibitor | 1989 |
Telmisartan | Hypertension | Angiotensin II Receptor Blocker (ARB) | 1998 |
Bendamustine | Leukemia, Lymphoma | DNA Alkylating Agent, Purine Analog | 2008 |
Abemaciclib | Breast Cancer | Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor | 2017 |
Veliparib (in comb.) | Ovarian Cancer (BRCA+) | Poly(ADP-ribose) Polymerase (PARP) Inhibitor | 2016 |
The specific pharmacological profile of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- is critically defined by its unique pattern of substituents— the 2-amino, 1-methyl, and 5-carbonitrile groups. Each group imparts distinct electronic, steric, and hydrogen-bonding properties that synergistically modulate the molecule's interactions with biological targets:
Table 2: Structure-Activity Relationship (SAR) Contributions of Substituents in 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Substituent | Position | Electronic Effect | Key Interactions | Impact on Properties |
---|---|---|---|---|
Amino (-NH₂) | C2 | Strong +M (Donor) | H-Bond Donor, H-Bond Acceptor | ↑ Basicity (N3), ↑ H-bonding capacity, ↑ Electron density on imidazole ring |
Methyl (-CH₃) | N1 | Weak +I (Donor) | Hydrophobic, Steric | Blocks tautomerism, ↑ Lipophilicity, Minor electronic effects |
Carbonitrile (-CN) | C5 | Strong -I, -M (Withdrawer) | Weak H-Bond Acceptor, Dipole-Dipole | ↓ Electron density on benzene ring, ↑ Dipole moment, Provides synthetic handle |
The combined effect of these substituents creates a multifunctional pharmacophore: The 2-amino group provides strong hydrogen-bonding capacity mimicking purines, the 1-methyl group adds stability and modulates lipophilicity, and the 5-cyano group introduces electronic polarization and serves as a vector for further derivatization or direct interaction. This specific combination is designed to optimize interactions with target biomolecules, potentially enhancing binding affinity, selectivity, or metabolic stability compared to simpler benzimidazole analogs [1] [3] [4].
The historical trajectory leading to compounds like 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- is deeply rooted in the broader exploration of the benzimidazole nucleus. Key milestones include:
The specific compound 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, while potentially synthesized earlier, embodies the culmination of this historical journey. It represents a modern, rationally designed benzimidazole derivative where sophisticated substitution patterns—informed by decades of SAR understanding and enabled by advanced synthetic techniques—are employed to target specific disease mechanisms, particularly within the realm of targeted cancer therapies and potentially other areas like antimicrobials or antivirals. Its synthesis leverages contemporary catalytic and green chemistry approaches to efficiently assemble the highly functionalized benzimidazole core [3] [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: